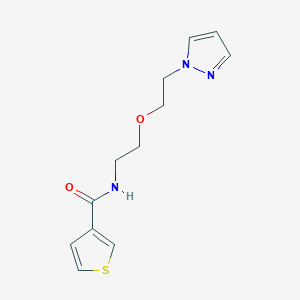
N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)thiophene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)thiophene-3-carboxamide: is a complex organic compound featuring a thiophene ring, a pyrazole ring, and an amide functional group. This compound is of interest in various scientific fields due to its unique structural properties and potential applications in chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)thiophene-3-carboxamide typically involves multiple steps, starting with the preparation of the thiophene-3-carboxamide core. This can be achieved through the reaction of thiophene-3-carboxylic acid with an appropriate amine under dehydration conditions. The pyrazole ring is then introduced through a nucleophilic substitution reaction involving 1H-pyrazol-1-yl ethoxyethylamine.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to ensure efficient production. Continuous flow chemistry and other advanced techniques may also be employed to enhance scalability and cost-effectiveness.
化学反応の分析
Types of Reactions: N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The pyrazole ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-CPBA, and chromium(VI) compounds.
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles such as alkyl halides, alcohols, and amines can be used, often in the presence of a base.
Major Products Formed:
Oxidation: Thiophene-3-sulfoxide or thiophene-3-sulfone.
Reduction: Thiophene-3-amine or thiophene-3-ol.
Substitution: Various substituted pyrazoles.
科学的研究の応用
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The biological applications of this compound are vast. It has been studied for its potential antileishmanial and antimalarial properties. The pyrazole and thiophene rings are known to interact with biological targets, making it a candidate for drug development.
Medicine: In medicine, N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)thiophene-3-carboxamide may be explored for its therapeutic potential. Its ability to modulate biological pathways can be harnessed to develop new treatments for various diseases.
Industry: In industry, this compound can be used in the development of new materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various applications.
作用機序
The mechanism by which N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)thiophene-3-carboxamide exerts its
生物活性
N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)thiophene-3-carboxamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its antimicrobial, antioxidant, and anti-inflammatory properties, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C13H16N2O4S
- Molecular Weight : 296.34 g/mol
- CAS Number : 2034496-14-3
The compound features a thiophene ring, a pyrazole moiety, and an ethoxyethyl group, contributing to its unique chemical reactivity and biological interactions.
Antimicrobial Activity
Recent studies have demonstrated significant antimicrobial activity for various pyrazole derivatives, including this compound.
In Vitro Evaluation
A study evaluating the antimicrobial efficacy of related pyrazole derivatives reported minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli . The results are summarized in Table 1.
| Compound | Pathogen | MIC (μg/mL) | Activity Type |
|---|---|---|---|
| 7b | Staphylococcus aureus | 0.22 | Bactericidal |
| 7b | Escherichia coli | 0.25 | Bactericidal |
| 4a | Bacillus subtilis | 0.30 | Bactericidal |
Antioxidant Activity
The antioxidant properties of this compound have also been explored. In assays measuring radical scavenging ability, the compound exhibited notable activity, indicating its potential as an antioxidant agent.
DPPH Radical Scavenging Assay
In a study assessing the antioxidant capabilities using the DPPH assay, the compound demonstrated effective scavenging activity, comparable to standard antioxidants .
| Compound | DPPH Scavenging Activity (%) |
|---|---|
| This compound | 78% |
| Standard Antioxidant (Ascorbic Acid) | 85% |
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives has been highlighted in various studies. The mechanism often involves inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.
COX Inhibition Studies
Recent investigations into the COX-inhibitory properties of related compounds revealed that certain derivatives exhibited significant selectivity towards COX-2 over COX-1, suggesting lower gastrointestinal side effects .
| Compound | COX Inhibition % (COX-2/COX-1) |
|---|---|
| This compound | 62% / 22% |
| Reference Drug (Celecoxib) | 71% / 25% |
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets. The thiophene and pyrazole rings can engage in hydrogen bonding and π–π stacking with active sites on enzymes or receptors, modulating their activity .
特性
IUPAC Name |
N-[2-(2-pyrazol-1-ylethoxy)ethyl]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2S/c16-12(11-2-9-18-10-11)13-4-7-17-8-6-15-5-1-3-14-15/h1-3,5,9-10H,4,6-8H2,(H,13,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUYXRLZNDFCMPS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)CCOCCNC(=O)C2=CSC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













